Combretastatin A4
Combretastatin A4
Combretastatin A4 is a stilbenoid.
Combretastatin A4 is a natural product found in Combretum caffrum with data available.
Combretastatin A-4 is an inhibitor of microtubule polymerization derived from the South African willow bush which causes mitotic arrest and selectively targets and reduces or destroys existing blood vessels, causing decreased tumor blood supply.
Combretastatin A4 is a natural product found in Combretum caffrum with data available.
Combretastatin A-4 is an inhibitor of microtubule polymerization derived from the South African willow bush which causes mitotic arrest and selectively targets and reduces or destroys existing blood vessels, causing decreased tumor blood supply.
Brand Name:
Vulcanchem
CAS No.:
117048-59-6
VCID:
VC0001927
InChI:
InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5-
SMILES:
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O
Molecular Formula:
C18H20O5
Molecular Weight:
316.3 g/mol
Combretastatin A4
CAS No.: 117048-59-6
Cat. No.: VC0001927
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Combretastatin A4 is a stilbenoid. Combretastatin A4 is a natural product found in Combretum caffrum with data available. Combretastatin A-4 is an inhibitor of microtubule polymerization derived from the South African willow bush which causes mitotic arrest and selectively targets and reduces or destroys existing blood vessels, causing decreased tumor blood supply. |
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CAS No. | 117048-59-6 |
Molecular Formula | C18H20O5 |
Molecular Weight | 316.3 g/mol |
IUPAC Name | 2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |
Standard InChI | InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- |
Standard InChI Key | HVXBOLULGPECHP-WAYWQWQTSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O |
SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Appearance | Assay:≥98%A crystalline solid |
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